molecular formula C16H23NO5S B558067 L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- CAS No. 18942-46-6

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-

Cat. No. B558067
CAS RN: 18942-46-6
M. Wt: 341.4 g/mol
InChI Key: VRTXRNJMNFVTOM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-” is a chemical compound with the molecular formula C16H23NO5S and a molecular weight of 341.4 g/mol . It is intended for research use only.


Molecular Structure Analysis

The InChI key for this compound is VRTXRNJMNFVTOM-UHFFFAOYNA-N . This key is a unique identifier that provides information about the molecular structure of the compound, including the arrangement of atoms and the presence of functional groups.

Scientific Research Applications

Peptide Synthesis

“Boc-Cys(pMeOBzl)-OH” is used in peptide synthesis. The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Cysteine Conjugation

The compound is used in cysteine conjugation. This strategy is based on the reaction between cysteine residues of antibodies and specific thio groups anchored on linkers. Compared with lysine-based conjugation, well-defined conjugation sites and specific thiol reactions help control Drug-Antibody Ratio (DAR) and heterogeneity .

Antibody Drug Conjugates (ADC) Construction

“Boc-Cys(pMeOBzl)-OH” is used in the construction of ADCs. Most ADCs approved by the U.S. Food and Drug Administration (FDA) were constructed by cysteine-specific bioconjugation linking cytotoxic drugs to monoclonal antibodies (mAbs), allowing selective drug delivery to tumor cells .

Protein Post-Translational Modification (PTM) Mimics

The compound is used for installing protein PTM mimics. This application is important in biological research as well as in the development of antibody-based therapeutics .

Peptide Stapling

“Boc-Cys(pMeOBzl)-OH” is used in peptide stapling, a technique used to stabilize alpha-helices of peptides .

Phage Library Modification

The compound is used in phage library modification, a technique used in protein engineering and drug discovery .

Living Cell Imaging

“Boc-Cys(pMeOBzl)-OH” is used in living cell imaging. This application is crucial in biological research, particularly in studying cellular processes .

Drug Discovery

The compound is widely used in the field of drug discovery. It allows the covalent attachment of cysteine molecules to a variety of biomolecules such as proteins, peptides, antibodies, and small molecules .

properties

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTXRNJMNFVTOM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884556
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-

CAS RN

18942-46-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-L-cysteine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-((1,1-dimethylethoxy)carbonyl)-S-((4-methoxyphenyl)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-S-(p-methoxybenzyl)-L-cysteine
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